molecular formula C9H10FN3O4 B1442373 N-(4-Fluoro-phenyl)-guanidine oxalate CAS No. 1187927-56-5

N-(4-Fluoro-phenyl)-guanidine oxalate

Cat. No.: B1442373
CAS No.: 1187927-56-5
M. Wt: 243.19 g/mol
InChI Key: XPRSKQONCRSSHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Fluoro-phenyl)-guanidine oxalate is a chemical compound that features a guanidine group attached to a 4-fluorophenyl ring, combined with oxalic acid to form an oxalate salt

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Fluoro-phenyl)-guanidine oxalate typically involves the reaction of 4-fluoroaniline with cyanamide under acidic conditions to form N-(4-Fluoro-phenyl)-guanidine. This intermediate is then reacted with oxalic acid to yield the oxalate salt. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as recrystallization and filtration to purify the final product.

Chemical Reactions Analysis

Types of Reactions: N-(4-Fluoro-phenyl)-guanidine oxalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the guanidine group or the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

N-(4-Fluoro-phenyl)-guanidine oxalate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-(4-Fluoro-phenyl)-guanidine oxalate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The guanidine group can form hydrogen bonds and ionic interactions with biological molecules, while the 4-fluorophenyl ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • N-(4-Chloro-phenyl)-guanidine oxalate
  • N-(4-Methyl-phenyl)-guanidine oxalate
  • N-(4-Nitro-phenyl)-guanidine oxalate

Comparison: N-(4-Fluoro-phenyl)-guanidine oxalate is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to other similar compounds with different substituents on the phenyl ring.

Properties

IUPAC Name

2-(4-fluorophenyl)guanidine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FN3.C2H2O4/c8-5-1-3-6(4-2-5)11-7(9)10;3-1(4)2(5)6/h1-4H,(H4,9,10,11);(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPRSKQONCRSSHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=C(N)N)F.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187927-56-5
Record name Guanidine, N-(4-fluorophenyl)-, ethanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187927-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Fluoro-phenyl)-guanidine oxalate
Reactant of Route 2
Reactant of Route 2
N-(4-Fluoro-phenyl)-guanidine oxalate
Reactant of Route 3
Reactant of Route 3
N-(4-Fluoro-phenyl)-guanidine oxalate
Reactant of Route 4
N-(4-Fluoro-phenyl)-guanidine oxalate
Reactant of Route 5
N-(4-Fluoro-phenyl)-guanidine oxalate
Reactant of Route 6
Reactant of Route 6
N-(4-Fluoro-phenyl)-guanidine oxalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.